molecular formula C13H19BN2O3 B6338166 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 2096342-24-2

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338166
CAS No.: 2096342-24-2
M. Wt: 262.11 g/mol
InChI Key: INOAWRYTFGERMD-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is an organoboron compound with the molecular formula C12H18BNO3. This compound is used as a starting material for a variety of synthetic reactions, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method includes iridium or rhodium-catalyzed C-H or C-F borylation . These reactions typically require mild conditions and are highly efficient.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability . The use of boronic esters as protective groups in carbohydrate chemistry has also been explored, providing a preparatively useful way to install various functional groups .

Chemical Reactions Analysis

Types of Reactions

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of boronic acids.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are often employed in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form carbon-carbon bonds . This process is facilitated by the unique electronic properties of the boronic ester group, which enhances the reactivity and selectivity of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Pyridylboronic acid

Uniqueness

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester stands out due to its specific functional groups, which provide unique reactivity and selectivity in cross-coupling reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-16-10(9)11(17)15-5/h6-8H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOAWRYTFGERMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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